Toliprolol

描述

Historical Context of Beta-Blocker Research and Development

The conceptual foundation for beta-blockers was laid over a century ago with the hypothesis that catecholamines bind selectively to receptor-like structures to exert their pharmacological actions. wikipedia.org A pivotal moment occurred in 1948 when Raymond P. Ahlquist published findings identifying two distinct receptors for catecholamines, which he labeled α- and β-adrenoceptors. wikipedia.org This discovery provided the basis for subsequent drug development targeting these receptors.

The first beta-antagonist, dichloroisoproterenol (B1670464) (DCI), was discovered in the 1950s. wikipedia.org While DCI demonstrated the principle of beta-receptor blockade, it had limited clinical utility due to partial agonist activity. jove.com This led to the development of pronethalol, introduced in 1962, followed by the more potent and clinically significant propranolol (B1214883) in 1964. wikipedia.org Propranolol, a non-selective beta-blocker, became a benchmark in beta-blocker research and therapy. ijrpc.com The ongoing research in this field has led to the development of beta-blockers with varying properties, including selectivity for specific beta-receptor subtypes (β1, β2, β3), intrinsic sympathomimetic activity (ISA), and additional alpha-adrenergic blocking or vasodilatory effects. wikipedia.orgjove.comkarger.com Sir James Black was awarded the Nobel Prize in Medicine in 1988 for his groundbreaking work in developing beta-blockers. wikipedia.orgmdpi.com

Toliprolol's Role and Significance in Early Pharmacological Investigations

This compound is identified as a beta-adrenergic blocker that was developed as an antianginal and antihypertensive agent. ncats.io Research into this compound contributed to the broader understanding of the structure-activity relationships within the aryloxypropanolamine class of beta-blockers. ucl.ac.uk Early pharmacological experiments involving compounds like this compound were crucial in formulating these relationships and investigating novel agonists and antagonists acting on various receptor preparations. ucl.ac.uk

This compound was among the 3-(meta)substituted derivatives that were extensively studied, exhibiting high beta-adrenolytic activity and a relatively minor cardiodepressive effect. mdpi.com Studies comparing this compound with other beta-blockers, such as carazolol (B1668300) and methypranol, provided insights into their relative potencies in beta-receptor blockade. researchgate.net

Classification and Unique Attributes within Beta-Adrenergic Antagonists

Beta-blockers are broadly classified based on their selectivity for beta-adrenergic receptor subtypes and the presence or absence of intrinsic sympathomimetic activity. jove.commdpi.comcvpharmacology.com this compound is classified as a beta-adrenergic blocker. ncats.iowikipedia.org It is considered moderately lipophilic. ncats.io

Differentiation from Other Beta-Blocker Subclasses in Research

Beta-blockers are categorized as either nonselective (blocking both β1 and β2 receptors) or selective β1 blockers (cardioselective). jove.comcvpharmacology.com Some also possess additional properties like alpha-blocking or vasodilatory activity. jove.comkarger.comcvpharmacology.com Research has aimed to differentiate beta-blockers based on these characteristics. This compound has been included in lists of non-selective beta-blockers in some classifications. cochranelibrary.com Studies comparing the potency of various beta-blockers in inhibiting isoproterenol-induced effects have provided a basis for differentiating their receptor blocking capabilities. researchgate.net

Overview of Key Research Areas Explored for this compound

Research involving this compound has explored various aspects of its pharmacological activity and potential applications. Key areas of investigation have included:

Beta-Adrenolytic Activity: Studies have focused on quantifying this compound's potency in blocking beta-adrenergic receptors. mdpi.comresearchgate.net

Cardiodepressive Effects: Research has assessed the extent to which this compound affects cardiac function, noting a minor cardiodepressive effect in some studies. mdpi.com

Interaction with other pharmacological agents: Investigations have explored the combined effects of this compound with other drugs, such as ethanol (B145695), on metabolic processes like glycogen (B147801) breakdown in the liver and brain. ncats.iomedkoo.com

Central Nervous System Effects: Research has examined this compound's influence on the central nervous system, including its effects on glycogen content in the brain and its potential in emotionally stressful situations. ncats.io

Radioligand Development: Radiolabeled forms of this compound, such as [11C]-(2S)-toliprolol, have been developed and investigated as tools for imaging beta-adrenergic receptors using Positron Emission Tomography (PET). ontosight.ai This research area aims to visualize and quantify receptor density and function in vivo for studying conditions like cardiovascular diseases and neurological disorders. ontosight.ai However, studies have also indicated that tissue uptake of this compound can be dominated by non-specific binding, potentially limiting its suitability for visualizing cerebral beta-adrenoceptors. ncats.io

Stereochemistry: Research has explored the stereoisomers of this compound and their respective pharmacological activities, consistent with the broader understanding that enantiomers of beta-blockers can have different properties. mdpi.commdpi.comrsc.org

These research areas highlight this compound's contribution to the scientific understanding of beta-adrenergic blockade and its exploration as a potential tool in various research and clinical contexts.

Structure

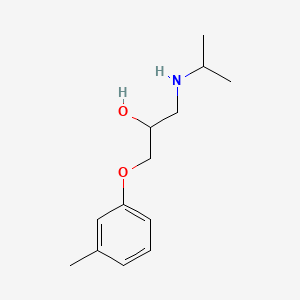

2D Structure

3D Structure

属性

CAS 编号 |

2933-94-0 |

|---|---|

分子式 |

C13H21NO2 |

分子量 |

223.31 g/mol |

IUPAC 名称 |

1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |

InChI 键 |

NXQMNKUGGYNLBY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OCC(CNC(C)C)O |

规范 SMILES |

CC1=CC(=CC=C1)OCC(CNC(C)C)O |

外观 |

Solid powder |

其他CAS编号 |

2933-94-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Doberol ICI 45,763 KO 592 KO-592 KOE 592 MHIP toliprolol |

产品来源 |

United States |

Pharmacological Mechanisms and Molecular Interactions of Toliprolol

Elucidation of Adrenergic Receptor Antagonism

Beta-adrenergic receptors are a type of G protein-coupled receptor (GPCR) that play crucial roles in the sympathetic nervous system revespcardiol.orgwikipedia.org. Toliprolol's antagonistic action involves binding to these receptors and preventing their activation by agonists wikipedia.orgcvpharmacology.com.

Specificity and Selectivity at Beta-Adrenergic Receptor Subtypes (e.g., β1, β2)

Beta-adrenergic receptors are divided into subtypes, notably β₁ and β₂ receptors, which are differentially expressed in various tissues wikipedia.orgcvpharmacology.comnih.gov. β₁ receptors are predominantly found in the heart and kidneys, while β₂ receptors are located mainly in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle wikipedia.org.

This compound has been identified as a potent beta-adrenergic receptor antagonist acs.org. Research indicates that this compound exhibits selectivity for the β₁-adrenergic receptor subtype acs.org. For instance, reported Kd values show a preference for β₁ receptors (0.38 nM) over β₂ receptors (1.2 nM), indicating a higher affinity for the β₁ subtype acs.org. This suggests that at certain concentrations, this compound may primarily block β₁ receptors, which are the predominant subtype in the heart wikipedia.orgcvpharmacology.com. However, selectivity can diminish at higher doses wikipedia.orgcvpharmacology.com.

Table 1: Reported Dissociation Constants (Kd) for this compound at Beta-Adrenergic Receptor Subtypes

| Receptor Subtype | Kd (nM) | Source |

| β₁ | 0.38 | acs.org |

| β₂ | 1.2 | acs.org |

Another source lists Kd values for this compound at Beta-1 adrenergic receptor (Guinea pig) as 8.75 nM and Beta-2 adrenergic receptor (Human) as 8.92 nM and Beta-2 adrenergic receptor (Bovine) as 7.36 nM. drugcentral.org

Table 2: Additional Reported Dissociation Constants (Kd) for this compound at Beta-Adrenergic Receptor Subtypes

| Receptor Subtype | Species | Kd (nM) | Source |

| Beta-1 adrenergic receptor | Guinea pig | 8.75 | drugcentral.org |

| Beta-2 adrenergic receptor | Human | 8.92 | drugcentral.org |

| Beta-2 adrenergic receptor | Bovine | 7.36 | drugcentral.org |

G-Protein Coupling and Downstream Signaling Pathway Modulation

Beta-adrenergic receptors are coupled to Gs proteins cvpharmacology.comwikipedia.org. Upon agonist binding, the activated receptor interacts with the Gs protein, leading to the dissociation of the α subunit from the βγ subunits wikipedia.org. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) wikipedia.orgcvpharmacology.comwikipedia.org. cAMP acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological responses associated with beta-adrenergic activation, such as increased heart rate and contractility wikipedia.org.

As a beta-adrenergic antagonist, this compound interferes with this process by preventing agonist binding and subsequent Gs protein activation wikipedia.orgcvpharmacology.com. This inhibition of the Gs-adenylyl cyclase-cAMP-PKA pathway modulates the downstream signaling cascades, reducing the sympathetic drive on target organs wikipedia.orgnih.gov. While the direct effects of this compound on specific downstream targets haven't been detailed in the provided results, its action as a beta-antagonist implies a reduction in the phosphorylation events mediated by PKA following beta-receptor activation wikipedia.orgcvpharmacology.com.

Receptor Binding Kinetics and Affinity Studies

Receptor binding kinetics and affinity studies provide quantitative information about the interaction between a ligand, such as this compound, and its receptor targets.

Quantitative Analysis of Ligand-Receptor Interactions

Quantitative analysis of ligand-receptor interactions typically involves determining parameters such as binding affinity (expressed as Kd or Ki) and the number of binding sites. As mentioned in Section 2.1.1, studies have reported Kd values for this compound at both β₁ and β₂ adrenergic receptors acs.orgdrugcentral.org. These values represent the dissociation constant, which is inversely related to affinity; a lower Kd indicates higher binding affinity acs.org. The reported Kd values suggest a higher affinity of this compound for the β₁ receptor compared to the β₂ receptor acs.org.

Structure-Activity Relationships (SAR) in this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity wikipedia.org. This compound belongs to the aryloxyaminopropanol group of beta-blockers, which are characterized by an oxymethylene bridge connecting the aromatic part and the aminoethanol side chain mdpi.com.

Research on the SAR of beta-blockers, including analogues of compounds structurally related to this compound, has revealed key structural features influencing activity and selectivity mdpi.comresearchgate.netucl.ac.uk. For beta-blockers in the aryloxyaminopropanol group, substitutions on the aromatic ring can significantly impact activity and selectivity mdpi.com. Specifically, 3-(meta) substitution of the aromatic ring, as seen in this compound with its meta-methyl group, has been shown to increase beta-adrenolytic activity mdpi.com.

The stereochemistry at the hydroxyl-bearing carbon (C-2) in the propan-2-ol chain is also a critical determinant of activity for many beta-blockers, with the (S)-enantiomer typically exhibiting higher receptor affinity acs.orgmdpi.com. This compound is often studied as the racemic mixture, but the (2S) configuration is recognized as important for its interaction with beta-adrenergic receptors acs.orgontosight.ai.

Modifications in the basic part of the molecule, such as the isopropylamino group, can also influence cardioselectivity mdpi.com. For example, derivatization in this region has led to analogues like bevantolol (B1218773) with increased cardioselectivity mdpi.com. Studies on fluorinated derivatives of this compound have also been conducted to investigate the impact of halogen substitution on properties like lipophilicity and potential for imaging applications acs.orgsnmjournals.org.

While detailed SAR data specifically for a wide range of this compound analogues is not extensively provided in the search results, the general principles of SAR for aryloxyaminopropanol beta-blockers, informed by studies on related compounds and the structural features of this compound itself, highlight the importance of the aromatic substitution pattern, the stereochemistry of the hydroxyl group, and the nature of the amino substituent in determining receptor binding and activity acs.orgmdpi.comontosight.ai.

Influence of Aromatic Ring Substitution on Receptor Affinity and Activity

The position of substitution on the aromatic ring of beta-blockers significantly influences their activity and receptor selectivity researchgate.netmdpi.comfossee.in. Studies have shown that substitution at the ortho (2-) and meta (3-) positions of the aromatic ring tends to increase activity researchgate.netmdpi.com. In contrast, substitution at the para (4-) position can shift the balance towards a stronger inhibition of cardioselective receptors mdpi.comfossee.in. This compound is a meta-substituted derivative, possessing a methyl group at the 3-position of the phenoxy ring wikipedia.orgresearchgate.netmdpi.com. This meta substitution is associated with high beta-adrenolytic activity researchgate.netmdpi.com.

Impact of Side Chain Modifications on Pharmacological Profile

The side chain structure of beta-blockers, particularly the amino- and hydroxyalkyl- side chain, is critical for their interaction with receptors mdpi.com. In aryloxypropanolamines, the presence of a branched N-alkyl functional moiety, a hydroxyl group on the side chain, a secondary amino group, and an oxymethylene bridge are considered essential for optimum activity and receptor binding ijrpc.com. The branched N-alkyl group is thought to fit into hydrophobic pockets on the receptor, and both branching and extension of this chain are important ijrpc.com. The hydroxyl group is essential for hydrogen bonding with receptors, while the secondary amino group is required for ionic bonding interactions ijrpc.com. The oxymethylene bridge is also considered essential for drug binding ijrpc.com. Modifications to the side chain, such as introducing substituents on the propyl side chain or replacing the ethereal oxygen, have been found to be detrimental and can lead to a loss of activity ijrpc.com. Fluorinating this compound in the isopropylamine (B41738) position is expected to increase lipophilicity, which might improve brain uptake and the pharmacological profile acs.org.

Stereochemistry and Enantiomeric Activity Investigations

Beta-blockers containing a chiral center, such as this compound, exist as enantiomers mdpi.comuj.edu.pl. These enantiomers can exhibit different stereoselectivity in their pharmacodynamic and pharmacokinetic properties uj.edu.pl. The activity of beta-blockers in the aryloxyaminopropanol group, to which this compound belongs, is generally higher in their levorotatory (–) enantiomers compared to the dextrorotatory (+) enantiomers researchgate.net.

Differential Potency of this compound Enantiomers in Beta-Adrenergic Receptor Antagonism

For most beta-blockers, the more potent beta-adrenoceptor blocking activity is typically associated with the (S)-enantiomer uj.edu.pl. The (S)-(–)-isomer is often significantly more active than the (R)-(+)-form researchgate.netmdpi.com. The ratio of activity between the (S) and (R) enantiomers can vary considerably among different beta-blockers, with reported S:R activity ratios ranging from 33 to 530 mdpi.com. This difference in potency is attributed to the diverse degree of binding affinity to the beta-receptor mdpi.com. While specific data on the differential potency of this compound enantiomers in beta-adrenergic receptor antagonism were not explicitly detailed in the search results, the general principle for aryloxyaminopropanol beta-blockers suggests that the (S)-enantiomer of this compound is likely to possess higher beta-blocking activity researchgate.netuj.edu.pl. Studies involving fluorinated derivatives of this compound have prepared both (2S) and (2R) enantiomers for biological evaluation, indicating the importance of stereochemistry in their activity acs.org.

Chirality-Dependent Molecular Recognition and Binding

The mechanism explaining the differential activity of enantiomers lies in their more effective binding to the receptor site under specific stereochemical conditions researchgate.netmdpi.com. The beta-receptor, a protein macromolecule, has a specific three-dimensional structure with amino acid residues that provide specific interactions with beta-blocker molecules researchgate.netmdpi.com. The more active stereoisomer is capable of forming more complementary binding interactions with the receptor's active site compared to the less active enantiomer mdpi.com. This chirality-dependent molecular recognition involves the precise spatial orientation of functional groups like the hydroxyl and amino groups, and the aromatic moiety, which are necessary for binding fossee.in. The concept of eutomer (the more active enantiomer) and distomer (the less active enantiomer) is used to distinguish the different pharmacological activities of stereoisomers, highlighting that the binding to the receptor is a stereoselective process mdpi.com.

Pharmacodynamic Profiling of Toliprolol

Systemic Pharmacodynamic Effects

The systemic pharmacodynamic effects of Toliprolol encompass its modulatory actions on both the cardiovascular and non-cardiovascular systems. As a beta-blocker, its primary mechanism of action involves the competitive inhibition of beta-adrenergic receptors, leading to a range of physiological responses.

Cardiovascular System Modulations

This compound's impact on the cardiovascular system is a key area of its pharmacodynamic profile. Research has explored its effects on cardiac muscle function and heart rate regulation.

Research into the cardiodepressive effects of this compound has indicated that it possesses high β-adrenolytic activity. mdpi.com Notably, studies have suggested that this compound exhibits only a minor cardiodepressive effect, distinguishing it from some other beta-blockers. mdpi.com This suggests a potentially favorable profile in terms of preserving myocardial function while achieving beta-blockade.

In comparative studies with similar compounds, the degree of negative inotropic action has been a point of investigation. For instance, tolamolol (B1194477), a structurally related beta-blocker, was found to exert less negative inotropic action than propranolol (B1214883). While direct comparative data for this compound is limited in the available research, the findings on tolamolol may offer some insights into the potential profile of this compound.

Beta-adrenergic receptor antagonists, as a class, are known to exert negative chronotropic (rate-reducing) and negative inotropic (force-reducing) effects on the heart. derangedphysiology.com These effects are a direct consequence of blocking the stimulating actions of catecholamines, such as adrenaline and noradrenaline, on cardiac beta-1 receptors. nih.gov Blockade of these receptors leads to a decrease in heart rate and myocardial contractility. derangedphysiology.com

While specific quantitative data on the chronotropic and inotropic responses of this compound were not detailed in the reviewed literature, its classification as a beta-blocker implies that it would contribute to a reduction in heart rate and contractility. The extent of these effects is influenced by the presence of intrinsic sympathomimetic activity (ISA), which involves partial agonist activity at the beta-receptor. taylorandfrancis.com Some beta-blockers with ISA can cause a smaller reduction in resting heart rate compared to those without ISA. The specific ISA profile of this compound would be a critical determinant of its precise chronotropic and inotropic effects.

Non-Cardiovascular Physiological Systemic Responses

Beyond the cardiovascular system, the pharmacodynamics of this compound extend to other physiological systems, primarily through its interaction with beta-adrenergic receptors located in various tissues.

The interaction of beta-blockers with beta-2 adrenergic receptors in the bronchial smooth muscle is a significant consideration. Non-selective beta-blockers, which block both beta-1 and beta-2 receptors, can lead to bronchoconstriction, particularly in individuals with respiratory conditions like asthma. mayoclinic.org

The ability of a beta-blocker to cross the blood-brain barrier and exert effects on the central nervous system (CNS) is largely dependent on its lipophilicity. nih.govnih.gov Highly lipophilic beta-blockers can penetrate the CNS to a greater extent and have been associated with a higher incidence of CNS-related side effects, such as fatigue, dizziness, and sleep disturbances. nih.govnih.govnih.gov

The lipophilicity of this compound is a key determinant of its potential to cause CNS effects. nih.gov Without specific data on the lipophilicity and CNS penetration of this compound, its CNS pharmacodynamic profile can only be inferred from the general principles that govern this class of drugs. Hydrophilic beta-blockers, in contrast, are less likely to cross the blood-brain barrier and are associated with a lower risk of CNS side effects. documentsdelivered.com

Comparative Pharmacodynamic Studies with Other Beta-Blockers

This compound has been characterized as a beta-blocker with notable potency and a favorable profile concerning cardiac depression. Its comparative standing against other agents in its class is crucial for understanding its specific therapeutic potential.

Relative Beta-Adrenolytic Activity Comparisons

Research has indicated that this compound possesses high β-adrenolytic (beta-blocking) activity. mdpi.comresearchgate.net This suggests a strong affinity for beta-adrenergic receptors and effective antagonism of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). However, specific quantitative comparisons of its blocking potency relative to benchmark agents such as propranolol are not extensively detailed in recent literature. Generally, the potency of beta-blockers is compared using ratios where propranolol is set as the standard with a value of 1. knowledgedose.com Without direct comparative assays including this compound, its precise standing in such a ranking remains unquantified in available sources.

Comparative Effects on Cardiac and Bronchial Receptors

The selectivity of a beta-blocker for cardiac β1-receptors over bronchial β2-receptors is a critical determinant of its respiratory safety profile. Beta-blockers are classified as either non-selective, blocking both β1 and β2 receptors, or cardioselective, with a higher affinity for β1 receptors. timeofcare.comdroracle.ai This cardioselectivity minimizes the risk of bronchoconstriction, a significant concern for patients with respiratory conditions. drugs.com One study noted that the derivatization of this compound in the basic part of its molecule can lead to bevantolol (B1218773), a compound with increased cardioselectivity. mdpi.comresearchgate.net This implies that this compound itself may have a degree of cardioselectivity, though specific affinity ratios (β1 vs. β2) are not provided in the available literature to allow for a precise comparison with highly selective agents like bisoprolol (B1195378) or metoprolol (B1676517) versus non-selective agents like propranolol.

Analysis of Cardiodepressive Effect Magnitude Compared to Other Agents

A key characteristic highlighted in pharmacological surveys is that this compound exhibits only a minor cardiodepressive effect. mdpi.comresearchgate.net The cardiodepressive, or negative inotropic, effect refers to a reduction in the force of myocardial contraction. cvpharmacology.comtexasheart.org This is a common property of beta-blockers, resulting from the blockade of β1 receptors in the heart. droracle.ainih.gov A less pronounced cardiodepressive effect could be advantageous in patients with compromised cardiac function. While this qualitative description is valuable, the lack of quantitative data from head-to-head studies makes it difficult to create a precise comparative table of the magnitude of this effect versus other agents like metoprolol, carvedilol (B1668590), or propranolol, which are known to have significant negative inotropic effects. droracle.ai

Pharmacokinetic Investigations of Toliprolol

Absorption and Distribution Research

The absorption and distribution characteristics of a drug dictate its systemic exposure and its availability at target sites within the body. Research into toliprolol has explored its uptake into the bloodstream and its subsequent distribution to various tissues.

Bioavailability Studies

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. While specific comprehensive bioavailability data for this compound in humans were not extensively detailed in the search results, the concept of bioavailability is a fundamental aspect of pharmacokinetic studies for orally administered drugs mhmedical.com. Bioavailability is influenced by factors such as absorption from the gastrointestinal tract and first-pass metabolism mhmedical.com. Some sources broadly mention this compound in the context of pharmaceutical compositions aimed at improving the bioavailability of hydrophobic drugs, suggesting that its absorption properties may be a consideration in formulation development google.com. Comparative bioavailability studies of other beta-blockers, such as metoprolol (B1676517) and talinolol, highlight the variability in oral bioavailability among this class of drugs, influenced by factors like first-pass effect aston.ac.uknih.gov.

Tissue Distribution Profiling, including Central Nervous System Penetration

Tissue distribution describes how a drug disperses from the systemic circulation into the body's tissues and organs. For drugs targeting the central nervous system (CNS) or those with potential CNS-mediated effects, assessing brain penetration is particularly important clinicalgate.comfrontiersin.org. The blood-brain barrier (BBB) is a highly selective membrane that controls the passage of substances from the bloodstream into the brain creative-biolabs.com.

Plasma Protein Binding Characterization

Plasma protein binding refers to the extent to which a drug binds to proteins in the blood plasma. This binding is typically reversible and non-specific, with albumin and alpha-1-acid glycoprotein (B1211001) being major binding proteins nottingham.ac.ukwikipedia.orgsygnaturediscovery.combioanalysis-zone.com. Only the unbound fraction of a drug is generally considered free to distribute into tissues, exert pharmacological effects, and undergo metabolism and excretion nottingham.ac.ukwikipedia.orgsygnaturediscovery.com.

While precise plasma protein binding percentages for this compound were not explicitly found, plasma protein binding is a standard parameter assessed during drug discovery and development to understand drug distribution and predict human pharmacokinetics sygnaturediscovery.combioanalysis-zone.com. Basic compounds, such as this compound, tend to bind preferentially to acidic proteins like alpha-1-acid glycoprotein sygnaturediscovery.combioanalysis-zone.com.

Metabolic Pathways and Metabolite Identification

Drug metabolism is the process by which the body chemically modifies a drug, primarily to facilitate its excretion washington.edumhmedical.commdpi.com. This often involves enzymatic biotransformation, leading to the formation of metabolites washington.edumhmedical.comnih.gov.

Hepatic Biotransformation Mechanisms

The liver is the primary organ for drug biotransformation, with hepatocytes containing the necessary enzymes washington.edunih.govnottingham.ac.uk. Biotransformation reactions are broadly categorized into Phase I and Phase II mhmedical.comnih.gov. Phase I reactions typically involve oxidation, reduction, or hydrolysis, often introducing polar groups to the molecule mhmedical.comnih.gov. Phase II reactions involve conjugation, where endogenous hydrophilic groups are added to the drug or its Phase I metabolites, resulting in more water-soluble compounds that are more easily excreted mhmedical.comnih.gov.

While specific detailed hepatic biotransformation mechanisms and identified metabolites for this compound were not extensively described in the search results, the general principles of hepatic metabolism apply to many drugs, including beta-blockers washington.edumhmedical.comnottingham.ac.uk. Studies on the metabolism of other beta-blockers, such as propranolol (B1214883) and metoprolol, illustrate common metabolic pathways within this class, including aromatic ring hydroxylation and side-chain oxidation mdpi.com.

Role of Cytochrome P450 Enzymes in this compound Metabolism

Although specific CYP enzymes involved in the metabolism of this compound were not definitively identified in the search results, CYP enzymes are central to the hepatic biotransformation of many drugs, including various beta-blockers washington.edumdpi.commdpi.comwikipedia.orgnih.gov. The metabolism of related beta-blockers like metoprolol involves several CYP isoforms, including CYP2D6, CYP3A4, CYP2B6, and CYP2C9, highlighting the potential for multiple enzymes to contribute to the metabolism of compounds in this class mdpi.comnih.gov. The activity of CYP enzymes can be influenced by genetic polymorphisms and environmental factors, leading to interindividual variations in drug metabolism mdpi.comnih.gov.

Elimination Research

Elimination is the process by which a drug and its metabolites are removed from the body. The primary routes of elimination are renal excretion and biliary excretion. msdmanuals.com

Renal clearance is a major pathway for the elimination of water-soluble substances, including many drug metabolites. msdmanuals.com The kidneys filter plasma, and while most water and electrolytes are reabsorbed, polar compounds like many drug metabolites are not readily reabsorbed and are excreted in urine unless specific transport mechanisms exist. msdmanuals.com Renal clearance can be affected by age and various health conditions, including kidney injury. msdmanuals.com While the search results mention this compound in the context of renal studies and clearance measurements for other compounds googleapis.comgoogleapis.com, specific detailed data on this compound's renal clearance were not located. Studies on other beta-blockers like metoprolol and atenolol (B1665814) indicate that renal excretion can exhibit stereoselectivity, with preferential excretion of certain enantiomers. mdpi.com Renal clearance is often measured relative to substances like inulin (B196767) or creatinine (B1669602) to assess kidney function and drug elimination. wikipedia.orgaccjournal.org

Biliary excretion involves the transfer of drugs and their metabolites from plasma into bile via hepatocytes, often mediated by active transport systems such as OATPs, P-glycoprotein, and MRPs. unil.ch Conjugated metabolites are particularly relevant for biliary excretion. unil.ch Substances with a molecular weight greater than approximately 300 g/mol and possessing both polar and lipophilic groups are more likely to be extensively excreted in bile. msdmanuals.comnih.gov Drugs excreted in bile enter the gastrointestinal tract and may undergo enterohepatic cycling, where the drug is reabsorbed, potentially prolonging its presence in the body. msdmanuals.comunil.ch While biliary excretion mechanisms are well-described generally msdmanuals.comunil.chnih.gov, specific details regarding the extent and mechanisms of this compound's biliary excretion were not found in the provided search results.

Stereoselective Pharmacokinetics

Stereoselective pharmacokinetics refers to the different ways the body handles the individual enantiomers of a chiral drug. mdpi.comeurekaselect.com This can lead to differences in absorption, distribution, metabolism, and elimination rates and pathways for each enantiomer. mdpi.comeurekaselect.com

Enzymes involved in drug metabolism, such as cytochrome P450 enzymes and UDP-glucuronosyltransferases, can exhibit stereoselectivity, leading to different metabolic rates and pathways for drug enantiomers. mdpi.comeurekaselect.com For example, studies on other beta-blockers like metoprolol and propranolol have shown stereoselective metabolism by specific CYP enzymes. mdpi.com While this compound is a chiral beta-blocker mdpi.comnih.gov, the search results did not provide specific data on the enantiomer-specific metabolism rates and pathways of this compound itself. However, the synthesis of enantiomerically pure this compound for research purposes highlights the interest in studying its individual isomers. snmjournals.orgresearchgate.net

Preclinical Research Studies of Toliprolol

In Vitro Cellular and Tissue-Level Investigations

In vitro studies using cell cultures and isolated tissues are fundamental in preclinical research to examine the direct effects of a compound at a molecular and cellular level srce.hrmdpi.com. These studies allow for controlled environments to investigate specific mechanisms of action, such as interactions with cellular signaling pathways and receptor dynamics.

Effects on Cellular Signaling Pathways related to Cardiovascular Function

Cellular signaling pathways play a vital role in regulating cardiovascular function, controlling processes such as heart rate, contractility, and vascular tone nih.gov. Beta-adrenergic receptors, the primary targets of beta-blockers like toliprolol, are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades, most notably the adenylyl cyclase/cyclic AMP pathway zhanggroup.orgnih.gov.

While specific detailed findings on this compound's effects on distinct cardiovascular signaling pathways were not extensively found in the search results, beta-blockers generally function by inhibiting the binding of adrenergic agonists (like adrenaline and noradrenaline) to beta-adrenergic receptors. This inhibition reduces the activation of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP). Lower levels of cAMP affect downstream targets, ultimately reducing heart rate, myocardial contractility, and renin release, contributing to a decrease in blood pressure and cardiac workload.

Research into related areas, such as studies on isoproterenol-induced cardiac inflammation and remodeling mediated by Toll-like receptor-2 (TLR2) in cardiomyocytes and macrophages, highlights the complexity of cellular signaling in cardiovascular responses nih.gov. Similarly, investigations into glucocorticoid signaling demonstrate its essential role in controlling blood pressure and cardiac function, and how imbalances can lead to cardiac disease frontiersin.org. These broader studies underscore the intricate signaling networks within the cardiovascular system that compounds like this compound can influence.

In Vivo Animal Model Studies

In vivo animal models are indispensable for evaluating the effects of drugs in a complex biological system, providing insights into their efficacy and physiological impact that cannot be fully replicated in vitro texilajournal.comnih.gov. Various animal species, including rodents, rabbits, dogs, and pigs, are utilized to model different aspects of cardiovascular disease nih.govnc3rs.org.uknih.govdergipark.org.trmdpi.com.

Cardiovascular System Research in Animal Models

Animal models are widely used to study cardiovascular diseases and evaluate potential therapeutic agents nih.govdergipark.org.tr. These models aim to mimic human cardiovascular conditions to assess a drug's effects on parameters such as heart rate, blood pressure, cardiac output, and the underlying pathological processes nih.govdergipark.org.tr.

Beta-blockers, as a class, are known to reduce heart rate and decrease intracellular calcium overload in animal models, contributing to their cardiovascular effects bioline.org.br. While the search results did not provide specific detailed data tables or extensive research findings on this compound's general cardiovascular effects in animal models, its classification as a beta-adrenergic receptor antagonist implies it would exhibit similar effects observed with other beta-blockers in relevant animal models.

Angina Pectoris Models

Angina pectoris is characterized by chest pain due to insufficient blood flow to the heart muscle, often caused by coronary artery disease tsbiochem.comfrontiersin.org. Animal models of angina pectoris are used to study the mechanisms of myocardial ischemia and evaluate the effectiveness of anti-anginal therapies frontiersin.orgnih.gov. These models can involve inducing coronary vasospasm or creating partial or complete blockages of coronary arteries nih.gov.

This compound has been proposed for angina pectoris, suggesting its evaluation in relevant animal models medkoo.comtsbiochem.com. While specific detailed preclinical study data on this compound in animal models of angina pectoris were not found in the provided search snippets, studies on other beta-blockers like propranolol (B1214883) in angina models demonstrate the utility of these animal systems in assessing therapeutic benefit researchgate.net. Animal models of coronary vasospasm, for instance, have provided insights into the pathophysiology of this condition nih.gov. The use of rodent models to simulate aspects of coronary artery disease, which can manifest as angina pectoris, is also a common practice in cardiovascular research frontiersin.org.

Arrhythmia Models

Cardiac arrhythmias are disorders of heart rhythm that can arise from abnormalities in impulse generation or conduction bioline.org.br. Animal models are crucial for studying the complex pathophysiology of arrhythmias and for evaluating antiarrhythmic drugs nih.govmdpi.combioline.org.br. Various models have been developed to simulate different types of arrhythmias, including atrial fibrillation and ventricular arrhythmias nih.govmdpi.combioline.org.br.

Animal models of arrhythmia can involve pharmacological interventions, electrical stimulation, or genetic modifications to induce irregular heartbeats nih.govbioline.org.br. For example, atrial tachypacing in pigs has been used to induce atrial fibrillation and study associated structural remodeling nih.gov. Rabbits are considered useful for studies on ion channel function, repolarization, or re-entrant arrhythmias, while pigs are valuable for preclinical translational studies nih.gov.

While detailed preclinical data specifically on this compound's effects in animal models of arrhythmia were not present in the search results, its classification as a beta-blocker suggests potential antiarrhythmic properties. Beta-blockers can reduce heart rate and modify electrical activity in the heart, which can be beneficial in managing certain types of arrhythmias bioline.org.br. The development and characterization of various animal models of arrhythmia provide the platforms upon which the antiarrhythmic potential of compounds like this compound would be evaluated in preclinical research nih.govmdpi.combioline.org.br.

Hypertension Models

Animal models are widely used in preclinical studies to investigate the effectiveness of potential antihypertensive drugs. Various models exist, including genetic models like spontaneously hypertensive rats (SHR) and Dahl salt-sensitive rats, as well as models induced by interventions such as renal artery constriction or angiotensin II infusion. mdpi.comnih.govenamine.net These models aim to mimic aspects of human hypertension, although challenges exist in fully translating findings to the clinical condition due to differences in disease progression and response to therapy between species. mdpi.comnih.govheart.org

Research has explored the effects of various compounds on blood pressure in these models. While the provided search results discuss animal models of hypertension and the general use of beta-blockers and other antihypertensive agents in these models, specific detailed findings regarding this compound's effects in hypertension models were not prominently featured in the immediate results. Studies on other compounds in hypertensive models, such as the use of taxifolin (B1681242) in age-related hypertension in Wistar rats or TLR4 blockade in SHR and DOCA-salt rats, illustrate the methodologies used in this area of research. mdpi.comfrontiersin.org

Central Nervous System (CNS) Effects Research in Animal Models

Studies in animal models have also investigated the effects of this compound on the central nervous system, examining its impact on brain carbohydrate metabolism, emotional stress responses, and central adrenoceptors.

The brain relies heavily on glucose as its primary energy source, and the regulation of glucose metabolism is critical for proper brain function. nih.govresearchgate.net Disruptions in glucose metabolism can contribute to various neurological disorders. nih.govviamedica.pl Research in animal models has explored the influence of different substances on brain carbohydrate metabolism. For instance, studies have investigated the effects of ethanol (B145695) and this compound on carbohydrate metabolism in the brain and liver. medkoo.com The brain also senses and is influenced by other carbohydrates like fructose, which has shown adverse effects on brain health in rodent models, impacting areas critical for learning and memory. nih.gov Studies on hydrogen sulfide (B99878) have also examined its effects on carbohydrate metabolism in diabetic rats, highlighting the complex interplay between various compounds and metabolic processes in animal models. mdpi.com

Adrenergic receptors (ARs), including alpha and beta subtypes, are key targets in the central nervous system, modulating the release of neurotransmitters like noradrenaline. frontiersin.orgnih.gov Studies in animal models have aimed to clarify the distribution and function of different AR subtypes in various tissues, including the brain. nih.gov For example, research has investigated the localization of adrenoceptors in the CNS that facilitate cardioinhibitory reflexes. medkoo.com Specific adrenoceptor subtypes, such as α2A and α2C, are involved in CNS function and are implicated in the pathophysiology of psychiatric illnesses. frontiersin.org Selective antagonists targeting these subtypes have been investigated in animal models for their potential therapeutic effects on mood and cognition. frontiersin.org While this compound is a beta-adrenergic receptor antagonist, specific detailed findings from the search results regarding its direct investigation of central adrenoceptors were limited. However, the broader context of research into central adrenoceptors in animal models provides the framework for understanding how such investigations are conducted.

Comparative Animal Studies with Other Beta-Blockers

Comparative studies in animal models are valuable for understanding the relative pharmacological profiles of different beta-blockers. These studies can assess differences in potency, selectivity for adrenergic receptor subtypes (e.g., beta-1, beta-2, beta-3), effects on various organ systems, and pharmacokinetic properties. Research on beta-blockers often involves examining their interactions with adrenergic receptors and their impact on physiological responses mediated by these receptors. nih.govendocrine.orgmdpi.com For instance, studies have compared the activity and stereochemistry of different beta-blockers, noting that the activity is often higher in the (-)-enantiomers. mdpi.com While the search results discuss the classification and properties of various beta-blockers and the importance of comparative studies in understanding their effects, specific detailed findings from comparative animal studies directly involving this compound alongside other beta-blockers were not prominently featured in the provided snippets. Research comparing different antihypertensive medications, including beta-blockers, in the context of conditions like chronic type B aortic dissection or heart failure with preserved ejection fraction, highlights the clinical relevance of such comparative assessments, although these specific examples were not focused on preclinical animal comparisons of this compound. nih.govnih.gov

Clinical Research Findings and Implications for Academic Understanding

Therapeutic Efficacy Research in Cardiovascular Conditions

Studies have investigated toliprolol's effects on conditions characterized by impaired blood flow to the heart muscle and irregular heart rhythms.

Angina Pectoris Research

Angina pectoris, characterized by chest pain due to insufficient blood flow to the heart, has been a focus of this compound research parkwayshenton.com.sgavicennacardiology.com. Clinical trials have assessed its impact on key indicators of angina severity and patient capacity. nih.govnih.gov

Research has evaluated this compound's ability to enhance exercise tolerance in patients with angina pectoris. One study assessed the effect of oral and intravenous tolamolol (B1194477) (a related beta-blocker) on exercise tolerance in 11 patients with angina pectoris. This study found that tolamolol increased exercise tolerance, with an effect comparable to that of propranolol (B1214883). nih.gov The assessment involved using a constant load bicycle ergometer to measure exercise time and heart rate. nih.gov

Studies have also examined the effect of this compound on the reduction of anginal symptoms. While specific detailed data on this compound's direct impact on symptom reduction were not prominently available in the search results, beta-blockers in general are known to be potent for symptomatic relief of angina by reducing myocardial oxygen demand through decreased heart rate and contractility nih.gov. Angina symptoms typically include chest pain or discomfort, often described as pressure or squeezing, which can also radiate to the shoulders, arms, neck, jaw, or back parkwayshenton.com.sgavicennacardiology.com.

Arrhythmia Research

This compound, as a beta-adrenergic receptor antagonist, has been investigated for its effects on various cardiac arrhythmias wikipedia.orgnih.gov. Arrhythmias involve irregular heartbeats, which can manifest as supraventricular or ventricular abnormalities.

Studies have explored this compound's effectiveness in controlling the ventricular rate in supraventricular arrhythmias. One study evaluated tolamolol (a cardioselective beta-adrenergic blocking agent) in 27 patients with cardiac arrhythmias, including 19 with supraventricular arrhythmias. nih.gov Tolamolol was effective in reducing the ventricular rate in 17 out of 19 patients (85%) with supraventricular arrhythmias and led to conversion to sinus rhythm in 2 of these 17 patients. nih.gov The mean ventricular rate in these 17 patients decreased from 135 beats/min to 102 beats/min 10 minutes after administration, further decreasing to 93 beats/min after 60 minutes. nih.gov This reduction in ventricular rate was sustained for at least 2 hours. nih.gov Beta-blockers are considered first-line agents for rate control in atrial fibrillation and other supraventricular tachycardias nih.govmedscape.com.

Here is a table summarizing the findings on supraventricular arrhythmia rate control:

| Study/Agent | Condition | Number of Patients | Efficacy in Rate Reduction | Conversion to Sinus Rhythm | Initial Mean Ventricular Rate (beats/min) | Rate at 10 mins (beats/min) | Rate at 60 mins (beats/min) |

| Tolamolol nih.gov | Supraventricular Arrhythmias | 19 | 85% (17/19) | 2/17 | 135 | 102 | 93 |

Research has also investigated this compound's impact on the frequency of ventricular arrhythmias. In the study evaluating tolamolol in 27 patients with cardiac arrhythmias, 8 patients had ventricular ectopic beats. nih.gov Tolamolol reduced the frequency of ventricular ectopic beats in four of these eight patients, showing no effect in the other four. nih.gov Beta-blockers are generally used in the management of ventricular arrhythmias, and studies with other beta-blockers like propranolol have shown significant suppression of ventricular ectopic depolarizations and ventricular tachycardia in a considerable percentage of patients. nih.gov

Here is a table summarizing the findings on ventricular arrhythmia frequency reduction:

| Study/Agent | Condition | Number of Patients | Efficacy in Frequency Reduction |

| Tolamolol nih.gov | Ventricular Ectopic Beats | 8 | Reduced in 4 (50%) |

Hypertension Research

Research into this compound has included investigations into its effects on hypertension. Studies have explored its efficacy in lowering blood pressure within research cohorts and compared its performance against other antihypertensive agents.

While specific detailed data on this compound's blood pressure lowering efficacy in dedicated research cohorts were not extensively available within the search results, the compound is mentioned in the context of hypertension research and as a beta-blocker, a class of drugs known for their blood pressure lowering effects. Beta-blockers, in general, are utilized in the management of hypertension nih.gov. Studies on other beta-blockers, such as carvedilol (B1668590) and labetalol, have shown blood pressure reductions in hypertensive patients nih.gov. Atenolol (B1665814) and metoprolol (B1676517) have also demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo in hypertensive participants nih.gov.

Comparative efficacy research involving this compound and other antihypertensives was not prominently featured in the search results. However, the broader field of hypertension research involves comparisons between different drug classes. For instance, studies have compared the efficacy of calcium channel blockers against other antihypertensive classes like diuretics, beta-blockers, ACE inhibitors, and ARBs in preventing cardiovascular events nih.gov. These comparisons highlight the ongoing effort to understand the relative benefits of different antihypertensive treatments diva-portal.org. Research has also compared the efficacy of specific agents like losartan (B1675146) and metoprolol, finding comparable antihypertensive effects in patients with mild to moderate essential hypertension kup.at.

Central Nervous System Effects Research

Investigations into this compound have also extended to its potential effects on the central nervous system, particularly concerning brain glycogen (B147801) metabolism and influence on stress-induced physiological parameters.

Research indicates that brain glycogen metabolism is crucial for neuronal health and function, including processes like learning and memory consolidation mdpi.comnih.govnih.gov. Glycogen, primarily stored in astrocytes, serves as an energy reserve for neurons, especially during periods of increased activity or metabolic stress like hypoglycemia or ischemia nih.govmdpi.comfrontiersin.org. While the search results did not provide specific studies detailing this compound's direct interaction with brain glycogen metabolism, the compound's classification as a beta-blocker is relevant. Beta-adrenergic receptors are present in the central nervous system and are involved in various physiological processes, including those related to energy regulation and neuronal activity nih.gov. Alterations in glycogen metabolism and astrocyte-neuron communication have been linked to neurological disorders and cognitive deficits mdpi.com.

Stress can significantly impact physiological parameters, including heart rate, blood pressure, and respiratory rate saspublishers.comnih.govijomeh.eu. Increased levels of epinephrine (B1671497) and norepinephrine (B1679862) during stress can elevate heart rate and systolic blood pressure through their action on beta-receptors saspublishers.com. As a beta-blocker, this compound would theoretically influence these stress-induced changes by blocking the effects of adrenergic activation. Studies on other beta-adrenergic antagonists, such as propranolol, have shown modulation of functional connectivity in the brain, suggesting central effects that could be relevant to stress responses nih.gov. Research on stress in various contexts, such as academic examinations or hospital visits, consistently shows elevations in physiological markers like pulse rate and blood pressure saspublishers.comnih.gov.

Research has explored the possibility of imaging central beta-adrenoceptors using techniques like Positron Emission Tomography (PET) nih.govresearchgate.net. This compound has been mentioned in the context of evaluating compounds for cerebral beta-adrenoceptor imaging in experimental animals acs.orgresearchgate.net. However, developing suitable PET radiotracers for cerebral beta-adrenoceptor imaging in humans has faced significant challenges nih.govresearchgate.netacs.org. Limitations include the lipophilicity of some beta-blockers, which affects brain uptake, and potential off-target binding to other receptors like 5-HT1A receptors nih.govacs.orgresearchgate.net. Although [11C]-(2S)-toliprolol was prepared and evaluated in rodent models, it showed poor brain uptake, possibly due to low lipophilicity acs.org. Despite efforts to develop fluorine-18 (B77423) labeled beta-blockers, rapid washout has been observed, potentially limiting their use for cerebral PET imaging acs.org. The lack of efficient radiosynthesis methods has also hampered the development of suitable PET radiotracers for cerebral beta-AR imaging in humans acs.org. Currently, a reliable technique for beta-adrenoceptor imaging in the human brain is not yet widely available researchgate.netacs.org.

Drug Interaction Research

Research into this compound has included investigations into its potential interactions with other pharmacological agents.

Impact on Other Pharmacological Agents' Metabolism and Activity

Studies on drug interactions involving beta-blockers, the class to which this compound belongs, have shown that some beta-blockers can influence the metabolism of other drugs. For instance, certain drugs have been observed to suppress the metabolism of propranolol, another beta-blocker, particularly its (R)-(+)-enantiomer. Calcium channel blockers like nicardipine, verapamil, and diltiazem (B1670644) have been shown to suppress the first-pass metabolism of both propranolol enantiomers, with a preference for the (R)-(+)-isomer. Similarly, cimetidine, an H2-receptor antagonist, reduces the clearance of (R)-(+)-propranolol. Quinidine, a selective CYP2D6 inhibitor, has been found to diminish the hydroxylation of the aromatic part of propranolol, especially its (R)-(+)-isomer. mdpi.com While these findings pertain to other beta-blockers, they highlight potential mechanisms by which this compound, as a beta-adrenergic antagonist, could theoretically interact with the metabolism of co-administered drugs, particularly those metabolized by similar enzymatic pathways.

Research has also investigated the effect of ethanol (B145695) and this compound on carbohydrate metabolism in the brain and liver in experimental settings medkoo.com.

Reciprocal Interactions with this compound Pharmacokinetics and Dynamics

The reciprocal interactions, where other drugs impact this compound's pharmacokinetics and dynamics, are also a relevant area of study for beta-blockers. The stereochemistry of beta-blockers can significantly influence their pharmacodynamic and pharmacokinetic properties due to specific interactions with chiral biomolecules such as proteins involved in active membrane transport, plasma proteins, and metabolic enzymes mdpi.com. While specific detailed research on how other drugs affect this compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (its effects on the body) was not extensively detailed in the provided search results, the general principles observed with other beta-blockers suggest that such interactions are possible and warrant consideration in research settings. For example, the renal clearance of pindolol, another beta-blocker, is affected by the co-administration of cimetidine, which inhibits tubular excretion of organic cations mdpi.com. This indicates that drugs affecting renal transport mechanisms could potentially influence the elimination of this compound.

Adverse Event Research and Mechanisms

Research into this compound has also included the investigation of adverse events observed in research settings and their underlying mechanisms.

Hypotension Mechanisms in Research Settings

Hypotension is a known potential adverse effect associated with beta-adrenergic receptor antagonists due to their mechanism of action, which involves blocking the effects of adrenaline and noradrenaline on beta-adrenergic receptors, leading to decreased heart rate and contractility, and consequently, reduced blood pressure wikipedia.orgscience.gov. While specific research detailing the mechanisms of hypotension specifically induced by this compound in research settings was not prominently featured in the provided results, the general mechanism of beta-blocker-induced hypotension is well-established in pharmacological research. Studies on other beta-blockers in clinical trials for hypertension have reported hypotension as an adverse event, leading to withdrawal in some cases wordpress.com. Research into the effects of beta-blockers on blood pressure in hypertensive patients has shown varying degrees of blood pressure lowering nih.gov.

Other Observed Side Effects in Clinical Investigations

Clinical investigations and research on beta-blockers in general have reported various side effects. These can broadly include effects on smooth muscles, particularly bronchoconstriction with non-selective agents, exaggerated cardiac effects, and central nervous system effects science.gov. While comprehensive data specifically on this compound's side effects in clinical investigations were not provided, research on other beta-blockers has noted side effects such as bradycardia, bronchospasms, and central nervous system effects mdpi.comscience.gov. Research in clinical trials for hypertension using various antihypertensive drugs, including beta-blockers, has indicated that withdrawals due to adverse events can occur wordpress.com.

Respiratory Function Research in Patients with Obstructive Pulmonary Disease

The use of beta-blockers in patients with obstructive pulmonary disease, such as chronic obstructive pulmonary disease (COPD), has been a subject of research due to the potential for non-selective beta-blockers to cause bronchoconstriction by blocking beta-2 adrenergic receptors in the airways science.gov. Historically, beta-blockers were considered strictly contraindicated in COPD due to concerns about bronchospasm and worsening lung function ucl.ac.uk. However, research, including systematic reviews and meta-analyses, has suggested that cardioselective beta-blockers may not produce a significant reduction in airway function or increase the incidence of COPD exacerbations in these patients ucl.ac.uk. While specific research on this compound's effects on respiratory function in patients with obstructive pulmonary disease was not detailed in the provided search results, its classification and selectivity profile would be crucial in determining its potential impact in this patient population in a research context. Research continues to investigate the appropriate use of cardiovascular medications, including beta-blockers, in patients with comorbidities like COPD ucl.ac.uk.

Synthetic Methodologies and Radiolabeling for Research

Chemical Synthesis Pathways and Derivatization

Traditional Synthesis Routes for Toliprolol

Traditional synthesis routes for this compound often involve the reaction of 3-methylphenol (m-cresol) with chloromethyloxirane to prepare 2-[(3-methylphenoxy)methyl]oxirane. researchgate.net This epoxide intermediate then reacts with propan-2-amine (isopropylamine) to yield this compound. acs.orgresearchgate.net This method can produce this compound as a racemate. researchgate.net

One described multi-step reaction for this compound synthesis involves two steps: the first step uses potassium carbonate in acetone (B3395972) under reflux conditions, and the second step utilizes Na-β-zeolite in isopropyl alcohol for 12 hours at 20°C. chemicalbook.com Another traditional approach to synthesize racemic this compound involves the reaction of a racemic epoxide intermediate with isopropylamine (B41738). acs.org

Stereoselective Synthesis of this compound Enantiomers

Stereoselective synthesis aims to preferentially form one stereoisomer (enantiomer or diastereomer) over others. egrassbcollege.ac.inmsu.edu For this compound, the (S)-enantiomer is often of particular interest due to the stereogenic center at the carbon bearing the hydroxyl group in the propanolamine (B44665) structure, which is crucial for the activity of many beta-blockers. acs.org

One method for the stereoselective synthesis of (S)-toliprolol involves the rearrangement of N-alkyl 1,2-amino alcohols using trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine (B128534) (Et₃N). researchgate.netresearchgate.net This rearrangement has been applied to synthesize N-isopropyl-3-(aryloxy)-2-hydroxypropylamines, including (S)-toliprolol. researchgate.netresearchgate.net

Another approach utilizes an asymmetric Henry reaction catalyzed by a complex of copper(I) and a chiral tetrahydrosalen ligand. organic-chemistry.orgnih.gov This method has been shown to produce beta-adrenergic blocking agents, such as (S)-toliprolol, in high yield and good stereoselectivity. organic-chemistry.orgnih.gov The reaction involves aldehydes and nitroalkanes, producing β-nitroethanols with high enantiomeric excess. organic-chemistry.org

Development of Novel Synthetic Approaches for Research Purposes

Novel synthetic approaches are continuously being developed to improve efficiency, yield, purity, and stereoselectivity, particularly for research purposes, including the synthesis of radiolabeled derivatives. ijrpr.com

One novel method for the synthesis of enantiomerically pure [¹⁸F]-beta-blockers, including a fluorinated this compound derivative, utilized 2-oxazolidinone (B127357) to protect both the NH and OH functional groups simultaneously. snmjournals.org This allowed for direct ¹⁸F tosyl displacement on the isopropyl moiety, followed by deprotection. snmjournals.org This method is reported to be efficient and generally applicable to the synthesis of several beta-blockers. snmjournals.org

Another approach to synthesizing fluorinated this compound derivatives involved a new general radiofluorination strategy applicable to beta-blockers with the propanolamine moiety. acs.org This method involved the preparation of a synthetically versatile intermediate, 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate, which can be conjugated to a phenoxy core. acs.org

Research into novel heterocyclic compounds also explores new synthetic pathways to create structurally diverse frameworks, which can be relevant for developing new ligands or modifying existing structures like this compound. ijrpr.com These approaches often involve multi-step reactions and can utilize modern techniques such as microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and multicomponent reactions. ijrpr.com

Radiolabeling and Imaging Research

Radiolabeling of this compound and its analogs is essential for their use as radioligands in Positron Emission Tomography (PET) to image beta-adrenoceptors in vivo. ontosight.ainih.govmdpi.com

Synthesis of Radiolabeled this compound for Beta-Adrenoceptor Imaging (e.g., [¹⁸F]-S-fluoro-toliprolol)

Radiolabeled this compound derivatives have been synthesized for PET imaging of beta-adrenoceptors. nih.govmdpi.com Carbon-11 (B1219553) ([¹¹C]) and Fluorine-18 (B77423) ([¹⁸F]) are frequently used radioisotopes for neuroimaging PET due to their half-lives. mdpi.com

[¹¹C]this compound has been prepared via reductive amination using [¹¹C]acetone and a desisopropyl precursor. mdpi.com

The synthesis of [¹⁸F]-labeled fluorinated this compound derivatives, specifically [¹⁸F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol, has been reported. acs.orgsnmjournals.org One method involved a facile radiosynthesis accomplished in less than 1 hour, yielding the product with good radiochemical yields (20-24% uncorrected for decay), high radiochemical purity (>96%), and high enantiomeric purity (>99%). acs.orgsnmjournals.org This synthesis utilized an oxazolidinone-protected intermediate. acs.orgsnmjournals.org The fluorination in the isopropylamine position was expected to increase lipophilicity and potentially improve brain uptake. acs.org

Evaluation of Radiolabeled this compound for Positron Emission Tomography (PET)

Radiolabeled this compound and its fluorinated derivatives have been evaluated as PET radiotracers for imaging beta-adrenoceptors, particularly in the brain. uni.luijrpr.comnih.govzhanggroup.org

Studies have evaluated lipophilic beta-adrenoceptor antagonists, including this compound labeled with carbon-11 or fluorine-18, for cerebral beta-adrenoceptor imaging in experimental animals. nih.govmdpi.comresearchgate.net However, some of these compounds, including radiolabeled this compound, showed very low uptake in rat brain or a regional distribution not related to beta-adrenoceptors. nih.govresearchgate.net Some ligands did show specific binding in the heart and lungs. nih.gov

[¹¹C]-(2S)-toliprolol has been prepared and evaluated, but it showed poor brain uptake, likely due to its low lipophilicity (log P (pH 7.4) value of 0.2). acs.org

Evaluation of the synthesized [¹⁸F]-labeled this compound derivatives, (2S and 2R)-[¹⁸F]1, through ex vivo biodistribution studies in rats demonstrated excessively rapid washout, which may limit their use for cerebral PET imaging. acs.org Despite having high purity and specific activities, these radiotracers did not show a difference in regional uptake between brain regions with low beta-adrenoceptor density (e.g., thalamus) versus those with high density (e.g., striatum or hippocampus), indicating a lack of specific binding in all brain regions. acs.org This apparent lack of specific binding in all brain regions precludes the use of (2S)-[¹⁸F]1 or (2R)-[¹⁸F]1 for cerebral PET studies. acs.org

Developing effective PET radiotracers for cerebral beta-adrenoceptors has been challenging. acs.orgmdpi.com While PET radiotracers have been successful in imaging myocardial and pulmonary beta-adrenoceptors, those for cerebral beta-adrenoceptors require different properties, such as higher lipophilicity (Log P₇.₄ of 2-3) and high affinity and selectivity, while not being substrates for efflux transporters like P-gp. mdpi.comresearchgate.net

This compound: Limitations in Cerebral Beta-Adrenoceptor Visualization Using this compound-based Radiotracers

Positron Emission Tomography (PET) imaging of cerebral beta-adrenoceptors has presented significant challenges compared to imaging beta-adrenoceptors in myocardial and pulmonary tissues. nih.govmdpi-res.com While clinical PET radiotracers for cardiac beta-adrenoceptors are available, they often exhibit negative Log P values (< -2), a characteristic generally unsuitable for brain imaging where compounds typically require sufficient lipophilicity to cross the blood-brain barrier. nih.govmdpi-res.com

This compound, a beta-adrenergic receptor antagonist, has been explored in the development of radiotracers for visualizing these receptors in the brain. nih.govwikipedia.org Specifically, [11C]-(2S)-toliprolol has been synthesized and evaluated in rodent models. acs.org However, research findings indicated poor brain uptake for this radiotracer. acs.org This limitation was attributed, at least in part, to its relatively low lipophilicity, with a reported log P (pH 7.4) value of 0.2. acs.orgresearchgate.net Sufficient lipophilicity is generally considered important for compounds intended to cross the blood-brain barrier effectively.

Further investigations involved the synthesis and evaluation of [18F]-fluorinated this compound derivatives. acs.org Ex vivo biodistribution studies conducted with these radiotracers in conscious male Sprague−Dawley rats showed initial brain uptake values between 0.8% and 1.3% injected dose per gram of wet tissue (% ID/g) across all brain regions at 5 minutes post-injection. acs.org Despite this initial uptake, these fluorinated derivatives demonstrated excessively rapid washout from the brain. acs.org This rapid clearance kinetics may significantly limit their utility for cerebral PET imaging, where sustained tissue retention is often necessary for adequate signal acquisition and quantification of receptor binding.

The challenges encountered with this compound-based radiotracers highlight the broader difficulties in developing suitable PET agents for imaging beta-adrenoceptors in the central nervous system. Even compounds with high affinity for beta-adrenoceptors and moderately high lipophilicity have not consistently proven suitable for visualizing these receptors in the CNS. researchgate.net The lack of an available technique for beta-adrenoceptor imaging in the human brain underscores the ongoing need for the development of radiotracers that can overcome limitations such as poor brain penetration, rapid washout, or non-specific binding observed with various candidates, including those based on the this compound structure. researchgate.netresearchgate.net

| Radiotracer/Compound | Observation in Brain Imaging Studies (Rodent Models) | Likely Contributing Factor(s) | Reference |

| [11C]-(2S)-Toliprolol | Poor brain uptake | Low lipophilicity (log P 0.2) | acs.orgresearchgate.net |

| [18F]-Toliprolol derivatives | Excessively rapid washout | (Observed kinetics) | acs.org |

Future Research Directions and Unanswered Questions

Exploration of Novel Therapeutic Applications Beyond Cardiovascular Diseases

While predominantly recognized for its effects on the cardiovascular system, preliminary research suggests potential activities of toliprolol outside this area. Studies in mice, for instance, have indicated an impact of this compound on ethanol-induced glycogen (B147801) breakdown in both the liver and the brain. ncats.ioncats.io Additionally, this compound has been mentioned in the context of studies investigating tremor. ncats.io These findings suggest that this compound may possess pharmacological properties beyond its established beta-adrenergic blocking effects. Future research should aim to comprehensively explore and characterize these potential non-cardiovascular activities. Identifying the underlying mechanisms responsible for these effects could unveil novel therapeutic applications for this compound in conditions unrelated to cardiovascular health. A thorough investigation into these areas is crucial to fully understand the therapeutic breadth of this compound.

Advanced Pharmacological Profiling Using Modern Techniques

A deeper and more nuanced understanding of this compound's interaction with biological systems is essential for future development. While some pharmacological studies, such as biodistribution and metabolism, have been conducted, the application of advanced modern techniques for comprehensive profiling represents a key future research direction. snmjournals.orgacs.org Utilizing techniques such as high-throughput screening, detailed kinetic studies of receptor binding, and sophisticated functional assays could provide a more complete picture of this compound's mechanism of action, including potential interactions with receptors other than the primary beta-adrenergic targets and the identification of any off-target effects. Such advanced profiling would be invaluable in predicting potential new therapeutic uses and understanding variability in patient response.

Deeper Stereochemical Insights and Enantiomeric-Specific Research

The stereochemistry of this compound and the distinct pharmacological profiles of its enantiomers represent a significant area for ongoing and future research. Studies have highlighted the importance of stereochemistry in the activity of beta-blockers, with the (S)-enantiomer often exhibiting higher activity. mdpi.com Research has involved the synthesis and separation of this compound enantiomers, indicating an interest in understanding their individual properties. zhanggroup.orgresearchgate.netorganic-chemistry.orguniba.skacs.orgresearchgate.netresearchgate.net However, the use of racemic this compound as an internal standard in some analytical methods, due to the potential lack of readily available separate enantiomers, points to a need for more standardized access to and methods for studying individual stereoisomers. oup.com Furthermore, studies with radiolabeled enantiomers of this compound showed similar uptake and rapid clearance from the brain, suggesting that achieving stereospecific targeting, particularly in the central nervous system, requires further investigation. acs.org Future research should focus on the comprehensive pharmacological characterization of each this compound enantiomer, including their specific binding affinities, metabolic pathways, and potential for adverse effects. Investigating the potential advantages or disadvantages of administering pure enantiomers versus the racemic mixture in various therapeutic contexts also remains an important question. mdpi.com

Role of this compound in Polypharmacology and Multi-Target Approaches

This compound has appeared in the context of studies examining polypharmacy, the use of multiple medications by a patient. upertis.ac.idnih.govcochranelibrary.comresearchgate.netucl.ac.uk The concept of multi-target directed ligands, single compounds designed to interact with multiple biological targets, is gaining traction as a strategy for treating complex diseases. uta.edu.ly While current information does not extensively detail this compound's inherent multi-target activity, future research could explore whether this compound interacts with biological targets beyond the beta-adrenergic receptors. Investigating the potential for modifying this compound's structure or exploring its use in rational combination therapies could position it within multi-target approaches, particularly for conditions where affecting multiple pathways is beneficial and managing polypharmacy is a clinical consideration.

Development of Improved Imaging Agents Based on this compound Scaffolds

The potential of this compound as a scaffold for developing imaging agents, particularly for visualizing beta-adrenergic receptors using techniques like Positron Emission Tomography (PET), has been explored. snmjournals.orgnih.govmdpi.com Radiolabeling of this compound has been attempted for this purpose. snmjournals.orgacs.org However, challenges have been encountered, including issues with non-specific binding that have limited its suitability for visualizing cerebral beta-adrenoceptors in some studies. ncats.ioncats.ioacs.org Future research is critically needed to address these limitations. This could involve structural modifications to the this compound scaffold to improve target specificity and reduce non-specific binding. Developing novel imaging agents based on the this compound structure that exhibit favorable pharmacokinetic properties and high affinity and selectivity for beta-adrenergic receptor subtypes, especially in the central nervous system, remains an important area for future investigation in nuclear medicine and molecular imaging. mdpi.com

常见问题

Q. What are the key synthetic pathways for Toliprolol, and how can intermediates be characterized?

this compound is synthesized via a multi-step reaction starting with 3-methylphenol and epichlorohydrin, followed by nucleophilic ring-opening and subsequent functionalization . Key intermediates include epoxy ether derivatives and amine-functionalized precursors. Methodologically, intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize side products .

Q. What experimental methods are used to determine this compound’s physicochemical properties, such as logD values?

Equilibrium partitioning assays in phospholipid membranes can quantify this compound’s logD (distribution coefficient) under varying pH conditions. For example, this compound’s cationic form exhibits a logD of 5.09 in tertiary amine configurations, measured via shake-flask methods combined with UV-spectroscopy . Researchers should replicate these experiments using controlled buffer systems and validate results with computational models like COSMO-RS.

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?